7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Overview
Description
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C15H18BrN3O3S2 and its molecular weight is 432.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as I-BRD9, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the chromatin remodeling SWI/SNF BAF complex, which plays a fundamental role in gene expression regulation .
Mode of Action
I-BRD9 acts as a selective cellular chemical probe for BRD9 . It interacts with BRD9, inhibiting its function and leading to changes in gene expression regulation .
Biochemical Pathways
The inhibition of BRD9 by I-BRD9 affects the chromatin remodeling pathways . This can lead to changes in the transcription of genes regulated by the SWI/SNF BAF complex .
Pharmacokinetics
It is known that the compound is soluble in water to 300um , suggesting good bioavailability. The compound is stable as a solid in the dark at -20°C .
Result of Action
The result of I-BRD9’s action is the inhibition of BRD9, leading to changes in gene expression regulation . This can have various molecular and cellular effects, depending on the specific genes affected .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide interacts with a variety of enzymes, proteins, and other biomolecules. It has a pIC 50 value of 7.3, indicating its potency in binding to BRD9
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also have effects on its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-bromo-N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-2-19-8-11(16)13-10(15(19)20)7-12(23-13)14(17)18-9-3-5-24(21,22)6-4-9/h7-9H,2-6H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMPQGOIUURDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105136 | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1714146-64-1 | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1714146-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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